methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by:
- A 1,2-benzothiazine 1,1-dioxide core.
- A methyl carboxylate group at position 3.
- A phenyl substituent at position 4.
- A 2-[(3,4-dimethylphenyl)amino]-2-oxoethyl side chain at position 2.
This compound shares structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which are known for their analgesic and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-13-14-20(15-18(17)2)27-23(29)16-28-25(26(30)33-3)24(19-9-5-4-6-10-19)21-11-7-8-12-22(21)34(28,31)32/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIAVURCQHPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target non-receptor tyrosine kinases, which mediate signal transduction downstream of a variety of transmembrane receptors.
Mode of Action
For instance, similar compounds have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura coupling reactions, which involve the formation of carbon–carbon bonds via the transmetalation of organoboron reagents.
Biological Activity
Methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Its structure includes a benzothiazine core, which has been associated with various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activities of this compound, supported by research findings and case studies.
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 476.55 g/mol
- IUPAC Name : Methyl 2-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Proteins : Similar compounds have been shown to target non-receptor tyrosine kinases involved in signal transduction processes. This interaction is crucial for mediating cellular responses to external stimuli.
- Biochemical Pathways : The compound may participate in reactions such as Suzuki–Miyaura coupling, which is significant for forming carbon–carbon bonds essential in drug synthesis.
- Pharmacokinetics : The pharmacokinetic properties of related compounds suggest that they exhibit varied absorption and metabolism profiles depending on their chemical structure and administration routes.
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazine compounds demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Anticancer Activity
The anticancer potential of methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate has been investigated through various cell line studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-{...} | A549 (Lung) | <10 |
| Methyl 2-{...} | MCF7 (Breast) | <15 |
| Methyl 2-{...} | HeLa (Cervical) | <12 |
These findings indicate that the compound may induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of methyl 2-{...} significantly reduced paw swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers in treated groups .
Case Study 2: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in combination with standard chemotherapeutics. The combination treatment showed enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy. This suggests a synergistic effect that could improve therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Benzothiazine Derivatives
Structural Variations and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations :
Position 4 Substitution :
- The phenyl group in the target compound enhances steric bulk and hydrophobicity compared to the hydroxy () or ethoxy () groups in analogs. This may reduce aqueous solubility but improve membrane permeability.
- Hydroxy or ethoxy groups facilitate hydrogen bonding, influencing crystal packing (e.g., intramolecular O–H⋯O in ) and solubility.
Position 2 Modifications: The 2-[(3,4-dimethylphenyl)amino]-2-oxoethyl side chain in the target compound introduces an amide linkage, enabling hydrogen bonding with biological targets. This contrasts with simpler methyl () or unsubstituted () groups.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data Comparison
Q & A
Q. What are the common synthetic routes for this benzothiazine derivative, and how can reaction conditions influence yield?
The compound is synthesized via Gabriel-Coleman rearrangement , starting with sodium saccharin and ethyl chloroacetate under microwave or ultrasonic irradiation to promote ring expansion . Substituted derivatives are prepared by reacting brominated/chlorinated ketones or benzyl halides with precursor benzothiazines, with yields ranging from 70% to 96% depending on substituent electronic effects and solvent systems (e.g., acetonitrile reflux with potassium carbonate) . Key steps include optimizing reaction time (e.g., 7 hours for alkylation) and purification via chromatography or crystallization .
Q. How is the structural confirmation of this compound performed post-synthesis?
Structural validation relies on:
- Single-crystal X-ray diffraction to confirm stereochemistry (e.g., S-configuration from hydroxy and methyl groups) .
- 1H NMR for substituent integration (e.g., methyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.2 ppm) .
- Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 413.1 [M+H]+ for ethyl derivatives) .
Q. What are the primary biological activities associated with this compound?
Benzothiazine 1,1-dioxides exhibit anti-inflammatory , antibacterial , and Calpain I inhibition activities. The 3,4-dimethylphenyl and 4-phenyl substituents enhance binding to targets like cyclooxygenase-2 (COX-2) or endothelin receptors, as observed in related derivatives . Activity is influenced by substituent polarity; electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Variable substituent synthesis : Replace the 3,4-dimethylphenyl group with electron-rich (e.g., methoxy) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on bioactivity .
- In vitro assays : Test COX-2 inhibition (IC50 via ELISA) or antibacterial activity (MIC against Gram-positive/negative strains) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or bacterial enzyme active sites .
Q. How should researchers address contradictions in pharmacological data across related derivatives?
- Meta-analysis : Compare bioactivity data from structurally analogous compounds (e.g., ethyl vs. methyl esters, chloro vs. fluoro substituents) to identify trends .
- Control experiments : Validate assay conditions (e.g., pH, temperature) using reference standards like meloxicam-related compounds .
- Dose-response curves : Re-evaluate IC50/MIC values at multiple concentrations to rule out false positives/negatives .
Q. What strategies optimize the synthesis yield and purity of this compound?
- Green chemistry : Replace traditional heating with ultrasonic waves or microwave irradiation to accelerate reaction kinetics and reduce byproducts .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or chloroform for crystallization .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity fractions .
Q. Which analytical methods are critical for detecting impurities in this compound?
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) to separate impurities. Relative retention times (RRT) and response factors (RRF) for related compounds (e.g., RRT 350 nm for meloxicam analogs) guide quantification .
- LC-MS/MS : Identify trace byproducts (e.g., de-esterified acids or hydrolyzed amides) with MRM transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
